molecular formula C9H17ClO5 B8114845 2,5,8,11-Tetraoxatridecan-13-oyl chloride

2,5,8,11-Tetraoxatridecan-13-oyl chloride

Cat. No.: B8114845
M. Wt: 240.68 g/mol
InChI Key: HJFVQTISUBPKCS-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatridecan-13-oyl chloride (CAS RN 73159-13-4 ) is a specialized organic compound with the molecular formula C 9 H 17 ClO 5 and a molecular weight of 240.68 g/mol. This reagent features a tetraethylene glycol monomethyl ether backbone terminated with a highly reactive acyl chloride (-C(=O)Cl) functional group. This structure makes it a valuable intermediate for introducing a hydrophilic, flexible polyether spacer into target molecules. The primary research value of this compound lies in its role as a versatile PEGylating and coupling agent . The acyl chloride group is highly electrophilic, readily undergoing nucleophilic substitution reactions with amines and alcohols to form amide and ester bonds, respectively. This reactivity is exploited in bioconjugation to covalently link the PEG chain to therapeutic molecules, peptides, or surfaces, a process known as PEGylation. PEGylation with this reagent can enhance the solubility, stability, and circulation time of bioactive compounds while reducing immunogenicity. Beyond life sciences, it serves as a building block in polymer chemistry and material science for modifying surface properties and creating functionalized hydrogels or surfactants. The compound requires cold-chain transportation and storage to maintain its reactivity and stability. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFVQTISUBPKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxatridecan-13-oyl chloride typically involves the reaction of tetraethylene glycol with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

[ \text{Tetraethylene glycol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatridecan-13-oyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,5,8,11-Tetraoxatridecan-13-ol and hydrochloric acid.

    Condensation Reactions: It can react with carboxylic acids to form anhydrides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through acylation reactions. The presence of the acyl chloride group allows for the formation of esters and amides upon reaction with alcohols and amines, respectively.

2. Polymer Chemistry
2,5,8,11-Tetraoxatridecan-13-oyl chloride is utilized in the production of polymers. Its ability to react with polyols enables the synthesis of polyurethanes and other copolymers that exhibit desirable mechanical and thermal properties.

3. Biochemical Applications
In biochemical research, this compound is used to modify peptides and proteins. The acyl chloride functionality allows for selective acylation of amino groups in proteins, facilitating studies on enzyme interactions and protein folding.

Case Study 1: Peptide Modification

A study demonstrated the use of this compound for late-stage modification of peptides. The compound was employed to attach hydrophobic moieties to enhance cellular uptake and bioactivity. This modification resulted in improved binding affinity to target receptors in biological assays.

Case Study 2: Polymer Development

In another research project focusing on polymer chemistry, this compound was reacted with various diols to create a series of polyurethanes with tunable properties. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxatridecan-13-oyl chloride involves the reactivity of the chloride group. It acts as an electrophile, readily reacting with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2,5,8,11-Tetraoxatridecan-13-oyl chloride with analogous polyether derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications References
2,5,8,11-Tetraoxatridecan-13-ol C₉H₂₀O₅ 208.25 Terminal hydroxyl (-OH) Solvent, glass-forming modulator
This compound C₁₁H₁₉ClO₆ 300.73 Terminal acyl chloride (-COCl) Polymer crosslinking, drug delivery
Triethylene glycol bis(chloroformate) C₈H₁₂Cl₂O₆ 275.08 Two terminal chloroformates Crosslinker for polyurethanes
11-Azido-3,6,9-trioxaundecan-1-amine C₈H₁₈N₄O₃ 218.25 Terminal azide (-N₃), amine (-NH₂) Click chemistry, bioconjugation
2,5,8,11-Tetraoxatetradec-13-ene C₁₀H₂₀O₄ 204.26 Terminal alkene (-CH₂-CH₂) Surfactant synthesis
Key Observations:

Reactivity: The acyl chloride group in this compound makes it more reactive than its hydroxyl or alkene counterparts. For example, it reacts efficiently with amines to form amides, a property exploited in drug-conjugation strategies . In contrast, 2,5,8,11-Tetraoxatridecan-13-ol is primarily used as a hydrogen-bond donor in glass-forming materials .

Stability : Acyl chlorides are moisture-sensitive, requiring anhydrous handling, whereas polyethers with terminal hydroxyl or alkene groups (e.g., 2,5,8,11-Tetraoxatetradec-13-ene ) exhibit better stability under ambient conditions .

vs. Its Acyl Chloride
  • Synthesis: The parent alcohol is synthesized via stepwise etherification of ethylene glycol derivatives , while the acyl chloride is prepared by reacting the alcohol with chlorinating agents like chloromethyl carbonochloridate .
  • Applications :
    • The alcohol is used as a bulky modulator in aluminum alkoxide glasses to enhance porosity (BET surface area: 500 m²/g) .
    • The acyl chloride is employed in covalent bonding strategies, such as forming carbonate linkages in prodrugs (e.g., chloromethyl 2,5,8,11-tetraoxatridecan-13-yl carbonate) .
Triethylene Glycol Bis(chloroformate)
  • This compound shares a similar backbone but contains two reactive chloroformate groups. It is used to synthesize crosslinked polyurethanes, whereas the mono-functional acyl chloride is preferred for site-specific modifications .

Physicochemical Properties

Property This compound 2,5,8,11-Tetraoxatridecan-13-ol Triethylene Glycol Bis(chloroformate)
Solubility Soluble in dichloromethane, THF Water-miscible Soluble in polar aprotic solvents
Thermal Stability Decomposes above 150°C Stable up to 200°C Stable up to 180°C
Hygroscopicity High (reacts with moisture) Moderate High

Research Findings and Industrial Relevance

  • Pharmaceuticals : The acyl chloride’s reactivity enables the synthesis of carbonate prodrugs with controlled release profiles, as demonstrated in androgen receptor-targeted therapies .
  • Limitations : The compound’s moisture sensitivity necessitates specialized handling, limiting its use in aqueous environments compared to hydroxyl-terminated analogs .

Biological Activity

2,5,8,11-Tetraoxatridecan-13-oyl chloride is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and implications for future research.

This compound is characterized by its unique structure which includes multiple ether linkages. This structure contributes to its solubility and interaction with biological systems. The compound's chemical formula is C13H26ClO4, and it is often used as a reactive intermediate in the synthesis of more complex molecules.

The biological activity of this compound primarily involves its role as a lipidation agent in bioconjugation processes. Lipidation enhances the pharmacokinetic properties of peptides and proteins by improving their stability and solubility in biological fluids. This modification can significantly impact the bioavailability of therapeutic agents.

1. Stability Enhancement

A study demonstrated that the incorporation of this compound into peptide structures improved their serum stability. For instance, the N-dodecyl-l-PDC31 peptide showed reduced degradation in serum assays due to the protective lipid chain provided by the tetraoxatridecan moiety .

2. Efficacy in Modulating Biological Responses

In vitro experiments have shown that lipidated peptides exhibit enhanced activity against specific biological targets. For example, modifications using this compound resulted in peptides that effectively inhibited prostaglandin F2α-induced contractions in mouse myometrium tissues . This suggests potential applications in reproductive health.

3. Thermotropic and Lyotropic Behavior

Research into the thermotropic and lyotropic properties of materials incorporating this compound revealed significant phase transitions that could be exploited for drug delivery systems. The compound was found to form liquid crystalline phases that are advantageous for controlled release applications .

Data Table: Summary of Biological Activity Findings

StudyBiological ActivityKey Findings
Stability EnhancementImproved serum stability of lipidated peptides
Phase BehaviorFormation of liquid crystalline phases for drug delivery
ReactivityUsed as a crosslinking agent in biochemical applications

Q & A

Q. Purity Discrepancies :

  • : Reports 95% purity for 2,5,8,11-tetraoxatridecan-13-oic acid .
  • : Claims >99% purity after lyophilization and GC validation .
  • Resolution : Differences arise from purification methods (e.g., lyophilization vs. recrystallization) and analytical thresholds (GC vs. HPLC). Researchers should prioritize method-specific validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5,8,11-Tetraoxatridecan-13-oyl chloride
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2,5,8,11-Tetraoxatridecan-13-oyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.